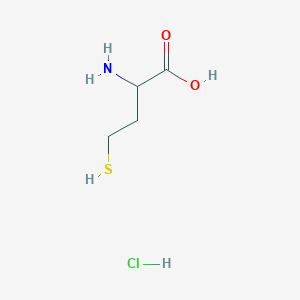
2-Amino-4-sulfanylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is formed by the demethylation of methionine and is an important intermediate in the metabolism of methionine and cysteine . This compound is often used in research due to its role in various biochemical processes and its implications in health and disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-sulfanylbutanoic acid hydrochloride typically involves the use of aldolases and transaminases. These enzymes facilitate the formation of the compound through a series of biochemical reactions . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable chemical synthesis methods. These methods often utilize readily available starting materials and reagents to produce the compound in large quantities. The exact details of these industrial processes are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-sulfanylbutanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce disulfides, while reduction reactions may yield thiols.
Aplicaciones Científicas De Investigación
2-Amino-4-sulfanylbutanoic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in metabolic pathways and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, particularly in the context of cardiovascular diseases and neurological disorders . Additionally, it is used in industrial processes for the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-sulfanylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It acts as a precursor for the synthesis of cysteine and other sulfur-containing compounds. It also plays a role in the regulation of homocysteine levels in the body, which is important for maintaining cardiovascular health . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparación Con Compuestos Similares
2-Amino-4-sulfanylbutanoic acid hydrochloride is similar to other sulfur-containing amino acids, such as cysteine and methionine. it is unique in its role as an intermediate in the metabolism of these amino acids. Unlike cysteine, which is directly incorporated into proteins, this compound primarily functions as a metabolic intermediate. Compared to methionine, it has a more direct role in the regulation of homocysteine levels and related biochemical processes .
List of Similar Compounds:- Cysteine
- Methionine
- Cystine
- Homocystine
Propiedades
Fórmula molecular |
C4H10ClNO2S |
|---|---|
Peso molecular |
171.65 g/mol |
Nombre IUPAC |
2-amino-4-sulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H |
Clave InChI |
PDUMWBLAPMSFGD-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
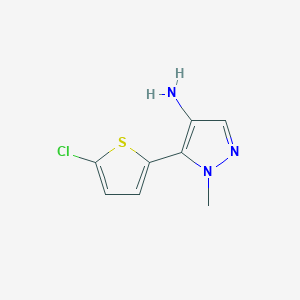


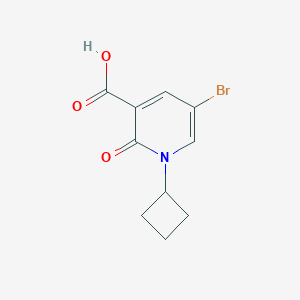
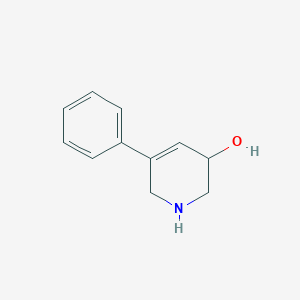
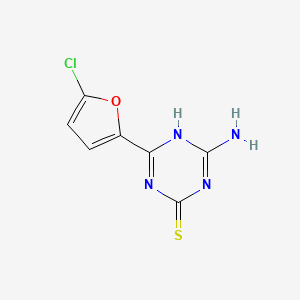
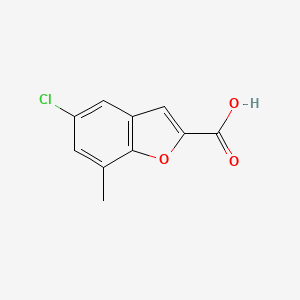
![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)


![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
